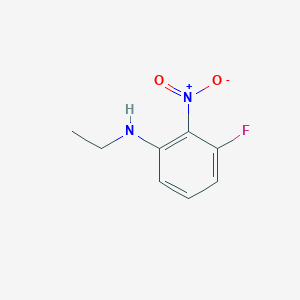

Ethyl-(3-fluoro-2-nitro-phenyl)-amine

Description

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

N-ethyl-3-fluoro-2-nitroaniline |

InChI |

InChI=1S/C8H9FN2O2/c1-2-10-7-5-3-4-6(9)8(7)11(12)13/h3-5,10H,2H2,1H3 |

InChI Key |

ZUZKZIZHOSLYAV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C(=CC=C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares Ethyl-(3-fluoro-2-nitro-phenyl)-amine with three analogues: N-Ethyl-4-nitroaniline , Ethyl-(5-methyl-[1,3,4]thiadiazol-2-ylmethyl)-amine , and Ethylamine (a simple aliphatic amine).

Key Observations:

- Basicity : this compound is significantly less basic than aliphatic ethylamine due to electron-withdrawing substituents destabilizing the protonated amine. Its basicity is lower than N-Ethyl-4-nitroaniline, where the para-nitro group exerts less steric hindrance .

- Lipophilicity : The fluorine and nitro groups enhance lipophilicity compared to N-Ethyl-4-nitroaniline, making it more suitable for applications requiring membrane penetration or organic-phase reactions .

- Reactivity : The ortho-nitro group in the target compound hinders electrophilic aromatic substitution, favoring reduction reactions (e.g., nitro to amine conversion). In contrast, N-Ethyl-4-nitroaniline allows for para-directed reactions .

Q & A

Q. What are the primary synthetic routes for Ethyl-(3-fluoro-2-nitro-phenyl)-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling reactions. For NAS, fluorinated nitroarenes react with ethylamine derivatives under controlled conditions (e.g., anhydrous solvents, elevated temperatures). A key step involves introducing the nitro group at the ortho position relative to fluorine, which requires precise stoichiometry to avoid over-nitration . Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.

- Catalytic bases like KCO improve reaction efficiency.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

- Table 1 : Synthetic Approaches and Yields

| Method | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| NAS (Ethylamine + F-nitroarene) | KCO, DMF | 68–72 | 92–95 |

| Pd-catalyzed coupling | Pd(OAc), THF | 55–60 | 88–90 |

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms ethyl and aromatic protons (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH, and δ 7.2–8.1 ppm for aromatic H). F NMR detects the fluorine substituent (δ -110 to -115 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H] at m/z 214.08 (calculated) validate the molecular formula CHFNO.

- IR Spectroscopy : Stretching vibrations for NO (~1520 cm) and C-F (~1230 cm) confirm functional groups .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect increases the nitro group’s electrophilicity, enhancing reactivity in substitution reactions. Computational studies (DFT/B3LYP) show decreased electron density at the nitro-attached carbon, facilitating nucleophilic attack. Basis sets like 6-311+G(d,p) and solvent models (PCM) are critical for accurate simulations .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein structures (PDB IDs) to model binding affinities. Adjust parameters (grid size, exhaustiveness) to account for fluorine’s van der Waals interactions.

- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Fluorine’s hydrophobic interactions often stabilize binding pockets .

- Case Study : A 2023 study linked similar fluoro-nitroanilines to kinase inhibition (IC ~2.4 µM) via hydrogen bonding with backbone amides .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves ambiguities in nitro group orientation (e.g., ortho vs. para). Compare experimental bond lengths (C-NO ~1.47 Å) with DFT-optimized geometries.

- Dynamic NMR : Detect rotational barriers of the ethyl group at low temperatures (−40°C) if signal splitting occurs .

- Multi-Technique Validation : Cross-validate IR, MS, and N NMR (if accessible) to confirm functional groups .

Q. What are the mechanistic pathways for nitro group reduction in this compound?

- Methodological Answer : Reduction to the amine derivative proceeds via catalytic hydrogenation (H, Pd/C) or chemical reductants (NaBH/Cu). The fluorine substituent slows reduction kinetics due to electron withdrawal. Table 2 : Reduction Conditions and Outcomes

| Reductant | Solvent | Time (h) | Product Yield (%) |

|---|---|---|---|

| H (1 atm), Pd/C | EtOH | 6 | 85 |

| NaBH/CuCl | THF | 12 | 70 |

Q. How does the compound’s lipophilicity (logP) impact its bioavailability in pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.